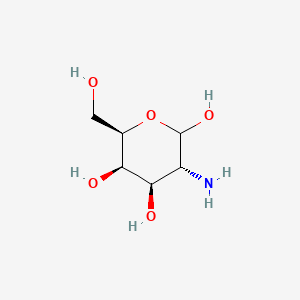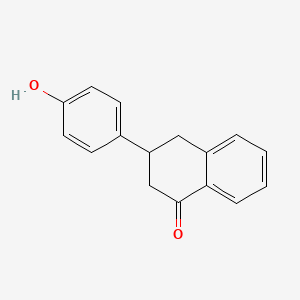
1,1'-Bipyrazole
Overview
Description
1,1'-Bipyrazole is a heterocyclic organic compound characterized by two pyrazole rings connected at the 1-position. Pyrazoles are five-membered rings containing two nitrogen atoms, and they are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1'-Bipyrazole can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of hydrazines with tetracarbonyl compounds or dihydroxydicarbonyl compounds.
Cycloaddition Reactions: Another approach is the 1,3-dipolar cycloaddition of pyrazole-based hydrazines.
Dehydrogenative Syntheses: A more recent method involves dehydrogenative synthesis, which allows for the formation of bipyrazoles under milder conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
1,1'-Bipyrazole undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to form different reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the pyrazole rings with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound, such as pyrazole-1-oxide.
Reduction Products: Reduced forms of this compound, such as pyrazolyl hydrazines.
Substitution Products: Substituted derivatives with different functional groups, such as halogenated or alkylated pyrazoles.
Scientific Research Applications
1,1'-Bipyrazole has found applications in various scientific research areas:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it suitable for the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs).
Catalysis: this compound derivatives are used as ligands in catalytic systems, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism by which 1,1'-Bipyrazole exerts its effects depends on its specific application:
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It can induce apoptosis in cancer cells by interfering with cell cycle regulation and mitochondrial function.
Catalysis: As a ligand, it can stabilize transition metal complexes, facilitating reactions such as hydrogenation and oxidation.
Molecular Targets and Pathways:
Anti-inflammatory: Targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer: Targets include proteins involved in cell proliferation and apoptosis, such as p53 and Bcl-2.
Catalysis: Targets include metal centers in catalytic complexes, enhancing their reactivity.
Comparison with Similar Compounds
1,1'-Bipyrazole is compared with other similar compounds, such as:
1,3-Bipyrazole: Similar structure but different connectivity, leading to distinct chemical and biological properties.
1,4-Bipyrazole: Another isomer with different reactivity and applications.
3,3'-Bipyrazole: Different spatial arrangement affecting its binding affinity and catalytic activity.
Uniqueness: this compound's unique feature is its ability to form stable complexes with transition metals, making it particularly useful in catalysis and material science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable tool in the synthesis of pharmaceuticals, advanced materials, and catalytic systems. Ongoing research continues to uncover new applications and improve synthetic methods for this promising compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-pyrazol-1-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPPXKMDOHDBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621115 | |
| Record name | 1,1'-Bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90499-57-3 | |
| Record name | 1,1'-Bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)



![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)
![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)


